3-(4-Ethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine
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Overview
Description
3-(4-Ethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that features a pyrido-triazine core with an ethoxy-phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with a suitable pyridine derivative in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium hydroxide or sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium ethoxide in ethanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Ethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(4-Ethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine exerts its effects depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Material Science: It may act as a cross-linking agent or stabilizer in polymer matrices, enhancing the material’s properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine
- 3-(4-Hydroxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine
- 3-(4-Methyl-phenyl)-pyrido(3,4-e)(1,2,4)triazine
Uniqueness
3-(4-Ethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with biological targets. This makes it distinct from its methoxy, hydroxy, and methyl analogs, which may have different electronic and steric properties .
Properties
CAS No. |
121845-63-4 |
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Molecular Formula |
C14H12N4O |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)pyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C14H12N4O/c1-2-19-11-5-3-10(4-6-11)14-16-13-9-15-8-7-12(13)17-18-14/h3-9H,2H2,1H3 |
InChI Key |
VQLHQAWJTBFBDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=CN=C3)N=N2 |
Origin of Product |
United States |
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